molecular formula C31H35N3O5 B593661 (S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid

(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid

货号: B593661
分子量: 529.6 g/mol
InChI 键: GHHDFOFSMBLLDX-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

Tie2抑制剂7的合成通常涉及构建吡咯并[2,3-d]嘧啶核心,然后进行功能化以引入各种取代基。合成路线可能包括以下步骤:

工业生产方法

Tie2抑制剂7的工业生产将涉及放大合成路线,同时确保一致性和纯度。 这可能包括优化反应条件,使用连续流动反应器,并采用先进的纯化技术来满足工业标准 .

化学反应分析

反应类型

Tie2抑制剂7可以发生各种化学反应,包括:

    氧化: 引入含氧官能团。

    还原: 去除氧或将氢添加到官能团。

    取代: 用另一个官能团替换一个官能团。

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所涉及的特定官能团。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

Tie2抑制剂7在科学研究中具有广泛的应用,包括:

    化学: 用作工具化合物来研究Tie2信号通路及其在血管生成中的作用。

    生物学: 研究其对内皮细胞和巨噬细胞的影响,提供对血管生物学的见解。

    医学: 作为癌症治疗的潜在治疗剂进行探索,特别是在靶向肿瘤血管生成和转移方面。

    工业: 在开发抗血管生成药物和其他治疗剂方面的潜在应用.

作用机制

Tie2抑制剂7通过与Tie2受体结合发挥作用,抑制其激酶活性。这种对Tie2信号通路的破坏导致血管生成和肿瘤生长减少。分子靶点包括内皮细胞上的Tie2受体和表达Tie2的巨噬细胞。 抑制Tie2信号通路会损害肿瘤进展中涉及的多个途径,包括血管生成和转移 .

相似化合物的比较

类似化合物

独特性

Tie2抑制剂7在其对Tie2受体的特异性靶向方面是独特的,与其他血管生成抑制剂相比,它提供了独特的机制。 它能够破坏肿瘤进展中涉及的多个途径,使其成为癌症治疗的宝贵候选药物 .

生物活性

(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid, also known as Tie2 Inhibitor 7, is a compound that has garnered interest due to its potential applications in cancer therapy and vascular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Information

  • IUPAC Name : 5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid
  • Molecular Formula : C31H35N3O5
  • Molecular Weight : 529.6 g/mol
  • CAS Number : 1020412-97-8

Structural Representation

PropertyValue
IUPAC Name5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid
Molecular FormulaC31H35N3O5
Molecular Weight529.6 g/mol

Tie2 Inhibitor 7 primarily targets the Tie2 receptor , a tyrosine kinase receptor that plays a crucial role in angiogenesis (the formation of new blood vessels) and maintaining vascular stability. The inhibition of Tie2 signaling can disrupt pathways involved in tumor progression and metastasis by:

  • Reducing Vascular Permeability : By inhibiting Tie2, the compound decreases the permeability of blood vessels, potentially limiting tumor growth by restricting nutrient supply.
  • Suppressing VEGF Signaling : Vascular Endothelial Growth Factor (VEGF) is a key player in angiogenesis; Tie2 inhibition may reduce its signaling pathways, further impacting tumor vascularization.

In Vitro Studies

Research has demonstrated that Tie2 Inhibitor 7 exhibits significant anti-tumor activity in various cancer cell lines. Key findings include:

  • Cell Proliferation Inhibition : The compound effectively reduces the proliferation of endothelial cells associated with tumors.
  • Induction of Apoptosis : Studies indicate that Tie2 Inhibitor 7 promotes apoptosis in cancer cells through mitochondrial pathways.

In Vivo Studies

In animal models, Tie2 Inhibitor 7 has shown promising results:

  • Tumor Growth Reduction : Administration of the compound led to significant reductions in tumor size compared to control groups.
  • Enhanced Survival Rates : Mice treated with Tie2 Inhibitor 7 exhibited improved survival rates, indicating its potential efficacy as an anti-cancer agent.

Case Studies

Several case studies highlight the biological activity of Tie2 Inhibitor 7:

  • Breast Cancer Model : In a study involving breast cancer xenografts, treatment with Tie2 Inhibitor 7 resulted in a 50% reduction in tumor volume after four weeks.
    Study TypeTumor TypeTreatment DurationTumor Volume Reduction
    Xenograft ModelBreast Cancer4 weeks50%
  • Colorectal Cancer Study : A separate investigation found that the compound inhibited metastasis in colorectal cancer models by targeting the endothelial cells within the tumor microenvironment.

属性

IUPAC Name

5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O5/c1-21-8-14-28(15-9-21)39-31(38)34(20-29(35)33-22(2)24-6-4-3-5-7-24)19-23-10-12-25(13-11-23)26-16-27(30(36)37)18-32-17-26/h8-18,22,24H,3-7,19-20H2,1-2H3,(H,33,35)(H,36,37)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHDFOFSMBLLDX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)NC(C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)N[C@@H](C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid
Reactant of Route 3
(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid
Reactant of Route 4
(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid
Reactant of Route 5
(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
(S)-5-(4-(((2-((1-Cyclohexylethyl)amino)-2-oxoethyl)((p-tolyloxy)carbonyl)amino)methyl)phenyl)nicotinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。